molecular formula C6H11NO B2499104 7-Oxabicyclo[2.2.1]heptan-2-amine CAS No. 1314954-35-2

7-Oxabicyclo[2.2.1]heptan-2-amine

Cat. No. B2499104
M. Wt: 113.16
InChI Key: DZOONCSMZVPSHJ-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptan-2-amine is a chemical compound . It is one of the products formed during the oxidation of cyclohexene by dendritic complexes .


Synthesis Analysis

The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-amine and its derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid . The most common method for its synthesis is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .


Molecular Structure Analysis

The molecular formula of 7-Oxabicyclo[2.2.1]heptan-2-amine is C6H11NO . Its structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptan-2-amine undergoes various reactions. For instance, it can generate useful polymers upon oxa ring openings . It has also been used in radical-induced alkene polymerizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Oxabicyclo[2.2.1]heptan-2-amine include a refractive index of n20/D 1.448 (lit.), a boiling point of 119 °C/713 mmHg (lit.), and a density of 0.968 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Anticancer Activity : Pachuta-Stec and Szuster‐Ciesielska (2015) synthesized new N‐substituted amides of 7-oxabicyclo[2.2.1]heptane‐2‐carboxylic acid as norcantharadin analogs. They discovered that one of these compounds showed selective toxic and antiproliferative effects against the human hepatoma cell line Hep3B, without affecting normal human liver cells (Pachuta-Stec & Szuster‐Ciesielska, 2015).

  • Extraction Studies : Sharma et al. (2015) synthesized a class of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides (OBDA) and studied their extraction behavior for actinides in HNO3 medium. They found that one of the diamides was particularly effective in actinide extraction (Sharma et al., 2015).

  • Bicyclic Systems Construction : Iwakura et al. (2017) developed a method for constructing a 7-oxabicyclo[2.2.1]heptane skeleton, which involved transforming cis-epoxy alcohol into the 7-oxabicyclo[2.2.1]heptane derivative (Iwakura et al., 2017).

  • Synthesis of Complex Structures : Yang and Micalizio (2011) described a pathway to synthesize highly substituted 1-aza-7-oxabicyclo[2.2.1]heptanes, demonstrating the molecule's utility in constructing complex organic structures (Yang & Micalizio, 2011).

  • Chiral Building Blocks for Terpenoids : Yu (2005) used 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, a related compound, as a chiral building block for synthesizing terpenoids, demonstrating the potential for these structures in organic synthesis (Yu, 2005).

  • Thermochemical Properties : Bozzelli and Rajasekaran (2007) calculated thermochemical properties of various oxabicyclo epoxides, including 7-oxabicyclo[2.2.1]heptane, which is essential for understanding the physical and chemical behavior of these compounds (Bozzelli & Rajasekaran, 2007).

  • Synthesis of Natural Products : Gu et al. (2016) developed a method for the regio- and stereoselective synthesis of 7-oxabicyclo[2.2.1]heptanes, which was applied in the asymmetric total synthesis of the natural product farnesiferol C (Gu et al., 2016).

  • Anti-HIV Activity : Song Dan-qing (2009) synthesized 7-oxabicyclo[2.2.1]heptane-3-alkoxyl-carbonyl-2-dicarboxylic acids and evaluated their anti-HIV-1 activity, indicating potential applications in medicinal chemistry (Song Dan-qing, 2009).

Safety And Hazards

The safety data sheet for 7-Oxabicyclo[2.2.1]heptan-2-amine indicates that it is highly flammable . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOONCSMZVPSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxabicyclo[2.2.1]heptan-2-amine

CAS RN

1314954-35-2, 1190424-96-4
Record name 7-oxabicyclo[2.2.1]heptan-2-amine
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Record name rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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